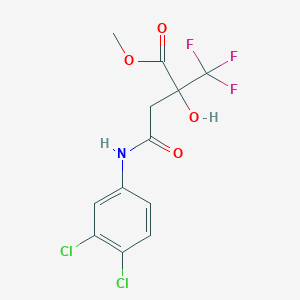![molecular formula C20H21IN2O4 B4341101 3-[(3,4-dimethoxyphenethyl)amino]-1-(2-iodophenyl)dihydro-1H-pyrrole-2,5-dione](/img/structure/B4341101.png)
3-[(3,4-dimethoxyphenethyl)amino]-1-(2-iodophenyl)dihydro-1H-pyrrole-2,5-dione
概要
説明
3-[(3,4-dimethoxyphenethyl)amino]-1-(2-iodophenyl)dihydro-1H-pyrrole-2,5-dione is a complex organic compound that features a pyrrolidinedione core with various functional groups attached
準備方法
The synthesis of 3-[(3,4-dimethoxyphenethyl)amino]-1-(2-iodophenyl)dihydro-1H-pyrrole-2,5-dione typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Pyrrolidinedione Core: This can be achieved through a cyclization reaction involving a suitable dione and an amine.
Introduction of the Iodophenyl Group: This step may involve an iodination reaction using reagents such as iodine or iodinating agents.
Attachment of the Dimethoxyphenyl Group: This can be done through a substitution reaction, where the dimethoxyphenyl group is introduced using a suitable electrophile.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
化学反応の分析
3-[(3,4-dimethoxyphenethyl)amino]-1-(2-iodophenyl)dihydro-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using suitable reagents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
3-[(3,4-dimethoxyphenethyl)amino]-1-(2-iodophenyl)dihydro-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be used in studies involving enzyme inhibition or receptor binding, providing insights into biological processes.
Industry: It can be used in the development of new materials or as a precursor for the synthesis of industrial chemicals.
作用機序
The mechanism by which 3-[(3,4-dimethoxyphenethyl)amino]-1-(2-iodophenyl)dihydro-1H-pyrrole-2,5-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions depend on the specific context and application of the compound.
類似化合物との比較
Similar compounds to 3-[(3,4-dimethoxyphenethyl)amino]-1-(2-iodophenyl)dihydro-1H-pyrrole-2,5-dione include other pyrrolidinedione derivatives and compounds with similar functional groups. For example:
4-Iodobenzoic Acid: This compound shares the iodophenyl group and can undergo similar chemical reactions.
Other Pyrrolidinedione Derivatives: Compounds with the pyrrolidinedione core but different substituents may have similar properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethylamino]-1-(2-iodophenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21IN2O4/c1-26-17-8-7-13(11-18(17)27-2)9-10-22-15-12-19(24)23(20(15)25)16-6-4-3-5-14(16)21/h3-8,11,15,22H,9-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPOKFDJOOYAFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2CC(=O)N(C2=O)C3=CC=CC=C3I)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21IN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(dimethylamino)ethyl]-3-[(2-naphthyloxy)methyl]benzamide](/img/structure/B4341029.png)

![N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]-N'-(2-bromo-4-methylphenyl)thiourea](/img/structure/B4341043.png)
![N-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)CARBONYL]-N'-(4-ETHOXY-2-NITROPHENYL)THIOUREA](/img/structure/B4341050.png)
![isopropyl 2-{[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4341052.png)
![N-(4-bromo-2-methylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B4341061.png)
![propyl 2-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4341070.png)
![isopropyl 2-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4341077.png)
![2-[1-[4-(DIMETHYLAMINO)PHENYL]-5-OXO-3-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOXO-4-IMIDAZOLIDINYL]-N~1~-[4-(HEXYLOXY)PHENYL]ACETAMIDE](/img/structure/B4341092.png)
![1-(2-IODOPHENYL)-3-[(4-PYRIDYLMETHYL)AMINO]DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B4341097.png)
![N-(3-CHLORO-2-METHYLPHENYL)-2-{3-(3,4-DIMETHOXYPHENETHYL)-1-[4-(DIMETHYLAMINO)PHENYL]-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL}ACETAMIDE](/img/structure/B4341109.png)
![2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1-[4-(dimethylamino)phenyl]-5-oxo-2-thioxo-4-imidazolidinyl}-N-(4-methylphenyl)acetamide](/img/structure/B4341116.png)
![2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinyl]-N-(4-methylphenyl)acetamide](/img/structure/B4341122.png)

